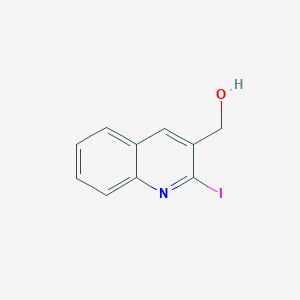
(2-Iodchinolin-3-yl)methanol
Übersicht
Beschreibung
“(2-Iodoquinolin-3-yl)methanol” is a chemical compound with the molecular formula C10H8INO . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(2-Iodoquinolin-3-yl)methanol” consists of 10 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von Chinolinderivaten
Chinolin und seine Derivate sind in der medizinischen Chemie von entscheidender Bedeutung, da sie ein breites Spektrum an biologischen Aktivitäten aufweisen. “(2-Iodchinolin-3-yl)methanol” kann als Schlüsselzwischenprodukt bei der Synthese verschiedener Chinolinderivate dienen. Diese Derivate wurden auf ihr Potenzial als Antikrebs-, Antioxidations-, entzündungshemmende und antimalariamittel untersucht .
Antikrebsforschung
Der Chinolin-Grundkörper ist eine häufige Struktur, die in vielen pharmakologisch aktiven Verbindungen vorkommt. Derivate, die aus “this compound” synthetisiert werden, können auf Antikrebsaktivitäten untersucht werden. Das Vorhandensein der Iodgruppe kann die Fähigkeit der Verbindung verbessern, mit biologischen Zielen zu interagieren, die für die Krebstherapie relevant sind .
Antimikrobielle und Antituberkulosemittel
Chinolinderivate haben sich als vielversprechend für antimikrobielle und Antituberkulosemittel erwiesen. Die strukturelle Modifikation von “this compound” könnte zur Entwicklung neuer Medikamente führen, die gegen resistente Bakterienstämme und Tuberkulose wirksam sind .
Anwendungen gegen SARS-CoV-2 (COVID-19)
Jüngste Studien haben gezeigt, dass Chinolinderivate eine Aktivität gegen SARS-CoV-2, das Virus, das für COVID-19 verantwortlich ist, aufweisen. “this compound” könnte verwendet werden, um Verbindungen mit potenziellen Anti-COVID-19-Eigenschaften zu synthetisieren, die zum Kampf gegen die Pandemie beitragen .
Entwicklung von Herz-Kreislauf-Medikamenten
Chinolinderivate werden auch auf ihre kardiovaskulären Wirkungen untersucht. Die Modifikation von “this compound” kann zu Verbindungen mit therapeutischem Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen führen .
Grüne Chemie und nachhaltige Prozesse
Die Synthese von Chinolinderivaten, einschließlich derer, die von “this compound” abgeleitet sind, wird an grünere und nachhaltigere chemische Prozesse angepasst. Dies umfasst die Verwendung umweltfreundlicher Katalysatoren und lösemittelfreier Bedingungen, die mit den gesellschaftlichen Erwartungen an eine umweltverantwortliche Forschung übereinstimmen .
Wirkmechanismus
2-iodoquinolin-3-ylmethanol is a heterocyclic compound that is believed to act as an inhibitor of certain enzymes. Specifically, it is believed to inhibit the enzyme CYP2C9, which is involved in the metabolism of a range of drugs. In addition, 2-iodoquinolin-3-ylmethanol is believed to act as an inhibitor of the enzyme CYP2C19, which is involved in the metabolism of a range of drugs.
Biochemical and Physiological Effects
2-iodoquinolin-3-ylmethanol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it is a potent inhibitor of CYP2C9 and CYP2C19, and can inhibit the metabolism of a range of drugs. In addition, 2-iodoquinolin-3-ylmethanol has been shown to have anti-inflammatory and anti-proliferative effects in cell culture studies. It has also been shown to have anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-iodoquinolin-3-ylmethanol is a highly versatile compound that has a range of potential applications in scientific research. Its advantages include its availability, its low cost, and its ease of synthesis. Its limitations include its potential toxicity, its lack of solubility in water, and its instability in the presence of light and air.
Zukünftige Richtungen
2-iodoquinolin-3-ylmethanol has a range of potential applications in scientific research. Future research should focus on the potential therapeutic applications of this compound, including its potential use as an anti-inflammatory and anti-cancer agent. In addition, future research should focus on the potential utility of this compound in the synthesis of heterocyclic compounds and pharmaceuticals. Finally, further research should focus on the potential toxicity of this compound, and its potential interactions with other drugs.
Eigenschaften
IUPAC Name |
(2-iodoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYEQNEXNDCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542978 | |
| Record name | (2-Iodoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101330-11-4 | |
| Record name | (2-Iodoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

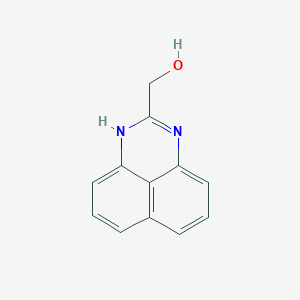
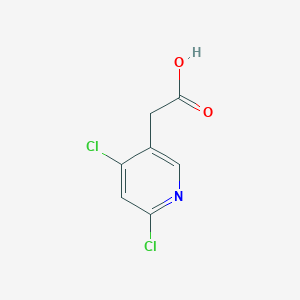

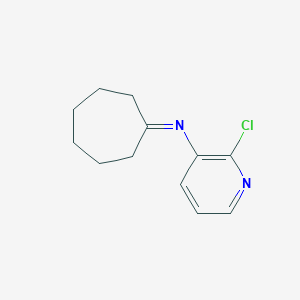

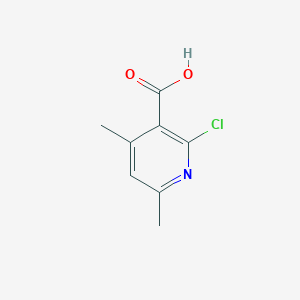



![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)
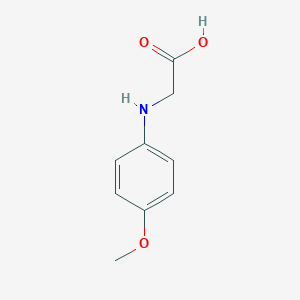

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)